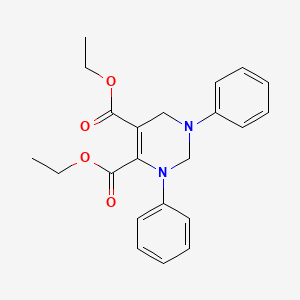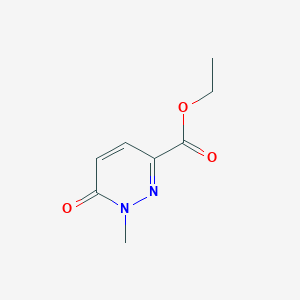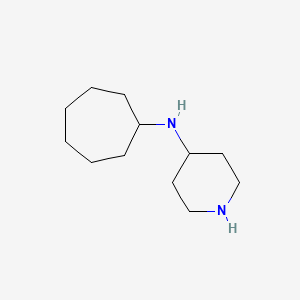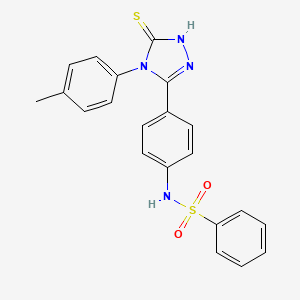
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-Diphényl-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylate de diéthyle est un composé organique ayant une masse molaire de 380,4 g/mol. Ce composé est reconnu pour sa structure unique, qui comprend un cycle tétrahydropyrimidique substitué par des groupes phényles et des fonctions esters. Il est utilisé dans diverses applications de recherche scientifique en raison de sa réactivité et de sa stabilité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-Diphényl-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylate de diéthyle implique généralement la réaction de l'urée, de l'ester oxalacétique et d'aldéhydes aromatiques. La réaction est réalisée sous reflux en présence d'un solvant approprié tel que l'éthanol. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de mettre à l'échelle le processus de production de manière efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Diphényl-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylate de diéthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés de pyrimidine correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de dihydropyrimidine.
Substitution : Les groupes phényles peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyrimidine substitués, qui peuvent être utilisés ultérieurement dans différentes synthèses chimiques.
Applications de recherche scientifique
Le 1,3-Diphényl-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylate de diéthyle est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Il sert de précurseur pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du 1,3-Diphényl-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylate de diéthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, ce qui conduit à divers effets biologiques. Les voies et les cibles moléculaires exactes sont encore à l'étude, mais on pense qu'il module des processus biochimiques clés.
Applications De Recherche Scientifique
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Aryl-2-oxo-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylates de diéthyle : Ces composés ont des structures similaires mais diffèrent par les substituants aryles.
1,3-Diméthyl-3,4,5,6-tétrahydro-2-oxohexahydropyrimidine : Ce composé possède un noyau tétrahydropyrimidique similaire mais des substituants différents.
Unicité
Le 1,3-Diphényl-1,2,3,6-tétrahydropyrimidine-4,5-dicarboxylate de diéthyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa stabilité et sa réactivité en font un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
diethyl 1,3-diphenyl-2,4-dihydropyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-3-27-21(25)19-15-23(17-11-7-5-8-12-17)16-24(18-13-9-6-10-14-18)20(19)22(26)28-4-2/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
NROHKQXGAWAUKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(CN(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)

![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)


